Cas no 1552269-52-9 (3-(1,1-difluoroethyl)morpholine)

3-(1,1-Difluoroethyl)morpholine is a fluorinated morpholine derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of the 1,1-difluoroethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery and fine chemical production. Its morpholine scaffold contributes to improved solubility and bioavailability in bioactive compounds. The difluoroethyl moiety may also influence electronic properties, enabling selective reactivity in synthetic pathways. This compound is particularly useful in the development of fluorinated analogs for medicinal chemistry, where fluorine substitution is often employed to modulate potency and pharmacokinetics. Proper handling is recommended due to its reactive functional groups.
3-(1,1-difluoroethyl)morpholine structure
1552269-52-9 structure
Product name:3-(1,1-difluoroethyl)morpholine
CAS No:1552269-52-9
MF:C6H11F2NO
MW:151.154448747635
CID:6306571
PubChem ID:83853727

3-(1,1-difluoroethyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 3-(1,1-difluoroethyl)morpholine
    • 1552269-52-9
    • EN300-1929150
    • IUILFMGWOMMQSM-UHFFFAOYSA-N
    • Inchi: 1S/C6H11F2NO/c1-6(7,8)5-4-10-3-2-9-5/h5,9H,2-4H2,1H3
    • InChI Key: IUILFMGWOMMQSM-UHFFFAOYSA-N
    • SMILES: FC(C)(C1COCCN1)F

Computed Properties

  • Exact Mass: 151.08087030g/mol
  • Monoisotopic Mass: 151.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 21.3Ų

3-(1,1-difluoroethyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929150-0.25g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
0.25g
$955.0 2023-09-17
Enamine
EN300-1929150-1.0g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
1g
$1929.0 2023-05-31
Enamine
EN300-1929150-2.5g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
2.5g
$3782.0 2023-09-17
Enamine
EN300-1929150-10.0g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
10g
$8295.0 2023-05-31
Enamine
EN300-1929150-5g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
5g
$5594.0 2023-09-17
Enamine
EN300-1929150-10g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
10g
$8295.0 2023-09-17
1PlusChem
1P027ODT-100mg
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
100mg
$889.00 2024-06-20
1PlusChem
1P027ODT-50mg
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
50mg
$696.00 2024-06-20
1PlusChem
1P027ODT-5g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
5g
$6976.00 2023-12-21
Enamine
EN300-1929150-0.05g
3-(1,1-difluoroethyl)morpholine
1552269-52-9 95%
0.05g
$513.0 2023-09-17

3-(1,1-difluoroethyl)morpholine Related Literature

Additional information on 3-(1,1-difluoroethyl)morpholine

Professional Introduction to Compound with CAS No. 1552269-52-9 and Product Name: 3-(1,1-difluoroethyl)morpholine

The compound with the CAS number 1552269-52-9 is identified by the product name 3-(1,1-difluoroethyl)morpholine, a derivative of morpholine featuring a unique (1,1-difluoroethyl) side chain. This compound has garnered significant attention in the field of pharmaceutical research due to its structural and functional properties, which make it a promising candidate for various applications.

In recent years, the exploration of fluorinated compounds has been a focal point in medicinal chemistry, owing to the ability of fluorine atoms to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine into morpholine derivatives, such as 3-(1,1-difluoroethyl)morpholine, can lead to enhanced pharmacokinetic profiles and improved biological activity. This modification has been extensively studied in the development of novel therapeutic agents.

One of the most compelling aspects of 3-(1,1-difluoroethyl)morpholine is its potential in the design of enzyme inhibitors. Morpholine derivatives are known to exhibit inhibitory effects on various enzymes by occupying specific binding pockets. The presence of the (1,1-difluoroethyl) group further enhances its interactions with target enzymes, potentially leading to more potent and selective inhibition. For instance, studies have shown that fluorinated morpholine derivatives can serve as scaffolds for developing inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Moreover, the structural features of 3-(1,1-difluoroethyl)morpholine make it an attractive candidate for drug discovery programs aimed at addressing unmet medical needs. The compound’s ability to cross the blood-brain barrier has been explored in preclinical studies, suggesting its potential for treating central nervous system disorders. Additionally, its fluorinated side chain contributes to increased metabolic stability, reducing the need for frequent dosing and improving patient compliance.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of 3-(1,1-difluoroethyl)morpholine with high accuracy. These computational models have been instrumental in guiding experimental design and optimizing drug candidates for clinical trials. By leveraging machine learning algorithms and molecular docking techniques, scientists have been able to identify novel analogs of this compound with enhanced therapeutic potential.

The synthesis of 3-(1,1-difluoroethyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the production process. These methods not only improve efficiency but also minimize waste generation, aligning with sustainable chemistry principles.

In conclusion, 3-(1,1-difluoroethyl)morpholine (CAS No. 1552269-52-9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in drug development span across various therapeutic areas, making it a valuable compound for further investigation. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play a crucial role in the next generation of therapeutics.

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